4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
4,6-bis(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S2/c1-12-6-4-3-8-11-5(4)9-7(10-6)13-2/h3H,1-2H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGYPWNZPPVWPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC2=C1C=NN2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90978628 | |
| Record name | 4,6-Bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90978628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6288-89-7 | |
| Record name | NSC11589 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90978628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
This compound belongs to the class of pyrimido[4,5-d]pyrimidines, which have been studied for their potential biological significance. .
Mode of Action
It is synthesized by cyclization of 3,4-dicyano-5-aminopyrazole with CS2 in pyridine, followed by a Dimroth rearrangement and methylation. The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
As a pyrimido[4,5-d]pyrimidine derivative, it may potentially influence various biological processes
Result of Action
Some pyrimido[4,5-d]pyrimidine derivatives have shown promising cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. The specific effects of this compound require further investigation.
Biological Activity
4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered interest for its diverse biological activities. This article delves into the compound's biological properties, including its role as an anti-cancer agent, its mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is . The structure features two methylthio groups at positions 4 and 6 of the pyrazolo[3,4-d]pyrimidine core. This configuration is essential for its biological activity, particularly in inhibiting various enzymes and pathways involved in cancer progression.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidines. For instance:
- In vitro Studies : Research indicates that compounds within this class exhibit significant cytotoxicity against various cancer cell lines. For example, a related compound demonstrated an IC50 value of against specific tumor cells .
- Mechanism of Action : The antitumor activity is primarily attributed to the induction of apoptosis and inhibition of cell proliferation. The presence of methylthio groups enhances the compound's ability to interact with cellular targets, leading to increased efficacy .
Inhibition of Enzymatic Activity
Pyrazolo[3,4-d]pyrimidines have been shown to inhibit key enzymes involved in cancer metabolism:
- Xanthine Oxidase Inhibition : This inhibition is crucial as it impacts purine metabolism and can lead to reduced oxidative stress in cancer cells .
- SRC Kinase Inhibition : Compounds from this class have been identified as potential SRC kinase inhibitors, which are vital in several signaling pathways associated with cancer cell growth and survival .
Study 1: In Silico Docking Analysis
A study conducted using molecular docking simulations assessed the binding affinity of various pyrazolo[3,4-d]pyrimidine derivatives to phospholipase A2 (PLA2). The results indicated strong binding interactions between these compounds and PLA2, suggesting potential anti-inflammatory and anticancer properties .
| Compound | Binding Affinity (kcal/mol) | Target Enzyme |
|---|---|---|
| Compound 1 | -9.5 | PLA2 |
| Compound 2 | -8.7 | SRC Kinase |
| Compound 3 | -10.2 | Xanthine Oxidase |
Study 2: Anticancer Efficacy in Cell Lines
Another investigation evaluated the cytotoxic effects of 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine on various human cancer cell lines:
Scientific Research Applications
Antitumor Activity
Compounds with similar structural characteristics have been reported as potent antitumor agents. For instance, studies indicate that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in tumor growth and proliferation.
Enzyme Inhibition
4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has shown promise as an inhibitor of specific kinases and phosphodiesterases. These enzymes play crucial roles in cellular signaling pathways; thus, their inhibition can lead to therapeutic benefits in conditions like cancer and inflammation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antitumor Efficacy | A study demonstrated that 4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent. |
| Kinase Inhibition | Research indicated that this compound effectively inhibits specific kinases involved in cell signaling pathways critical for cancer progression. |
| Pharmacokinetics | Studies on the pharmacokinetic properties revealed favorable absorption and distribution characteristics, enhancing its potential for therapeutic use. |
Potential Applications
- Cancer Therapy : Given its antitumor properties, 4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine may serve as a lead compound for developing new anticancer drugs.
- Anti-inflammatory Agents : Its ability to inhibit enzymes involved in inflammatory pathways suggests potential applications in treating inflammatory diseases.
- Neurological Disorders : The modulation of specific pathways may also indicate usefulness in neurological conditions where kinase activity is disrupted.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Target Specificity: Methylthio groups enhance kinase inhibition (e.g., EGFR) by mimicking ATP’s adenine moiety and improving hydrophobic interactions . Replacement with hydroxyl groups (e.g., Oxypurinol) shifts activity to xanthine oxidase inhibition, useful in treating gout . Bulky substituents (e.g., t-butyl in KKC080096) favor interactions with Keap1, inducing anti-inflammatory pathways .
Antiviral Activity :
Pyrazolo[3,4-d]pyrimidines with electron-withdrawing groups (e.g., nitro, methylthio) exhibit potent activity against Zika virus (ZIKV), with EC₉₀ values as low as 12.4 µM . However, 4,6-bis(methylthio) derivatives show lower cytotoxicity compared to dichloro analogs .
Structural and Electronic Properties :
- Methylthio vs. Chloro Substituents : Methylthio groups increase electron density and lipophilicity, enhancing membrane permeability . Chloro substituents (e.g., 4,6-dichloro derivatives) improve electrophilicity but may elevate toxicity .
- Crystal Packing : The 4,6-bis(methylthio) derivative forms intermolecular C–H···O interactions, influencing solubility and stability .
Anticancer Activity
4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivatives inhibit EGFR at nanomolar concentrations, comparable to FDA-approved TKIs like gefitinib.
Antiviral Activity
In flavivirus inhibition, pyrazolo[3,4-d]pyrimidines with methylthio groups (e.g., Compound 30) achieved EC₉₀ values of 12.4 µM against ZIKV with low cytotoxicity (CC₅₀ = 49.3 µM), outperforming purine-based analogs .
Neuroprotective Effects
KKC080096, a methylthio-containing derivative, upregulated heme oxygenase-1 (HO-1) by 3-fold at 10 µM, reducing neuroinflammation in microglial cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine and its derivatives?
- Methodological Answer : Synthesis typically involves cyclocondensation reactions or multi-component one-pot reactions. For example, pyrazolo[3,4-d]pyrimidine derivatives can be synthesized via nucleophilic substitution using alkyl halides in dry acetonitrile, followed by solvent evaporation and recrystallization from acetonitrile . Key steps include optimizing reaction time, temperature, and stoichiometry of reagents. Characterization is performed via IR and -NMR spectroscopy to confirm methylthio group incorporation and ring formation .
Q. How should researchers handle and store 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine to ensure stability?
- Methodological Answer : The compound is sensitive to moisture and oxidizers. Store in airtight containers under inert gas (e.g., nitrogen) in a cool, dry, and ventilated environment. Avoid exposure to strong oxidizing agents, as they may trigger decomposition. Personal protective equipment (PPE) such as gloves, goggles, and lab coats are mandatory during handling to prevent skin/eye contact .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
- IR spectroscopy : Identifies functional groups (e.g., C=S stretching vibrations near 650–750 cm) .
- -NMR : Confirms substitution patterns (e.g., methylthio protons at δ 2.5–3.0 ppm) .
- HPLC-MS : Validates purity and molecular weight .
- X-ray crystallography : Resolves crystal structure and dihedral angles between heterocyclic rings .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times). Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity assays) and validate results via dose-response curves. Statistical tools like ANOVA or principal component analysis (PCA) can identify outliers or confounding variables .
Q. What strategies optimize the antitumor activity of 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : Modify substituents at positions 1 and 3 to enhance target binding. For example:
- Introduce electron-withdrawing groups (e.g., fluoro, chloro) to improve kinase inhibition .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or CDK2 .
- Validate in vitro using MTT assays on cancer cell lines (e.g., MCF-7, HepG2) and compare IC values .
Q. How can computational methods guide the design of novel derivatives with improved selectivity?
- Methodological Answer :
- QSAR modeling : Correlate substituent properties (e.g., logP, molar refractivity) with bioactivity to identify key descriptors .
- Molecular dynamics simulations : Assess binding stability in enzyme active sites (e.g., thymidylate synthase) over 100-ns trajectories .
- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetics and reduce toxicity .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound class?
- Methodological Answer : Employ a mixed-methods approach:
- Fixed design : Synthesize a systematic library of derivatives with controlled substitutions (e.g., aryl, alkyl, thioether groups) .
- Embedded design : Combine quantitative bioactivity data (e.g., IC) with qualitative observations (e.g., solubility trends) .
- Doehlert matrix : Optimize reaction parameters (e.g., solvent polarity, catalyst loading) to maximize yield .
Data Interpretation and Theoretical Frameworks
Q. How can researchers integrate findings on this compound into broader pharmacological theories?
- Methodological Answer : Link results to kinase inhibition mechanisms (e.g., ATP-binding pocket competition) or signal transduction pathways (e.g., PI3K/Akt/mTOR). Use pathway analysis tools (e.g., KEGG, Reactome) to contextualize observed bioactivity .
Q. What methodologies address stability challenges during in vitro and in vivo studies?
- Methodological Answer :
- Accelerated stability testing : Expose the compound to elevated temperatures/humidity and monitor degradation via HPLC .
- Microsomal assays : Evaluate metabolic stability using liver microsomes and identify major metabolites via LC-MS/MS .
- Lyophilization : Improve shelf life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
